![molecular formula C16H17N3O2S B2369459 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1436182-99-8](/img/structure/B2369459.png)
3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide, also known as MTB, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. MTB is a member of the thiazole family of compounds and is characterized by its unique chemical structure, which includes a thiazole ring and an amide group.
Applications De Recherche Scientifique
- Among the tested derivatives, 5k , 5h , and 5a have displayed broad-spectrum antibacterial activity .
- 5a , 5b , and 5i demonstrate higher radical scavenging ability than the positive control drug Trolax .
- The binding of [3H]methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (methoxymethyl-MTEP) , a potent and selective antagonist for metabotropic glutamate (mGlu)5 receptors, was characterized in rat brain both in vitro and in vivo .
- 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride (CAS No: 844891-05-0) serves as a key intermediate for synthesizing this compound .
- Additionally, 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS No: 28077-41-0) is another derivative .
Antibacterial Activity
Antifungal Properties
Antioxidant Potential
Metabotropic Glutamate Receptor Antagonism
Chemical Synthesis and Derivatives
Safety Considerations
Mécanisme D'action
Target of Action
The primary target of this compound is the metabotropic glutamate (mGlu)5 receptors . These receptors play a crucial role in the central nervous system, influencing various physiological functions and pathological conditions.
Mode of Action
The compound acts as a potent and selective antagonist for mGlu5 receptors . It binds to these receptors with high affinity, leading to changes in receptor activity .
Biochemical Pathways
The compound’s interaction with mGlu5 receptors affects the phosphoinositide (PI) hydrolysis pathway . This pathway is involved in various cellular processes, including cell growth and differentiation.
Pharmacokinetics
The compound exhibits high affinity (Kd = 20 ± 2.7 nM) and saturable binding (Bmax = 487 ± 48 fmol/mg protein) to mGlu5 receptors . Its in vivo administration revealed 12-fold higher binding in the hippocampus (an area enriched in mGlu5 receptors) relative to the cerebellum (an area with few mGlu5 receptors) in rats .
Result of Action
The compound’s action results in the reduction of mGlu5 receptor activity , which can influence various cellular processes. For instance, it has been shown to block increases in PI hydrolysis evoked by the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine (CHPG) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of certain solvents . It is slightly soluble in methanol, but less soluble in water or ethanol . It cannot be completely dissolved in ether, acetone, or ethyl acetate, but it is soluble in DMSO . These factors can influence the compound’s bioavailability and its ability to reach and interact with its target receptors.
Propriétés
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-15(20)17-7-8-18-16(21)13-6-4-5-12(9-13)14-10-22-11(2)19-14/h3-6,9-10H,1,7-8H2,2H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPJYCOBFSDXPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NCCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

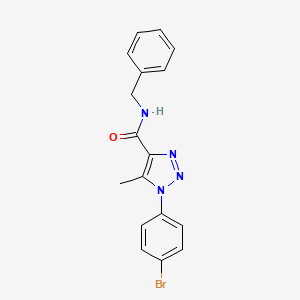
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)
![1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole](/img/structure/B2369388.png)

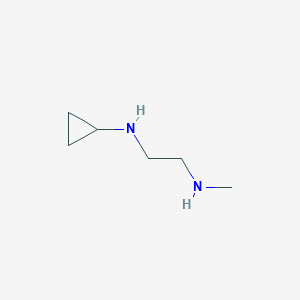
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)
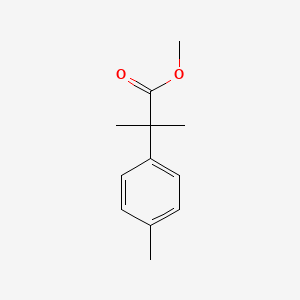
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)
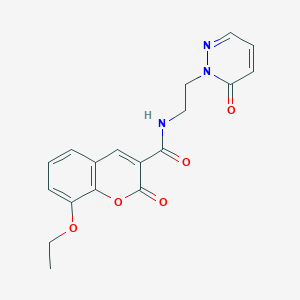
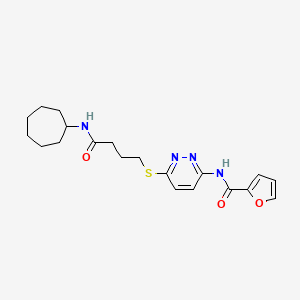
![4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369398.png)